molecular formula C9H8BrN3 B11741670 1-(4-Bromophenyl)-1H-pyrazol-4-amine

1-(4-Bromophenyl)-1H-pyrazol-4-amine

Cat. No.: B11741670
M. Wt: 238.08 g/mol
InChI Key: RXXVJVGEVMIYTK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazol-4-amine is a chemical compound of significant interest in research and development, belonging to the class of pyrazole derivatives. Pyrazoles are nitrogen-containing heterocycles renowned for their versatile applications in coordination chemistry and as privileged scaffolds in medicinal chemistry . The conjugate base of pyrazole, the pyrazolate anion, is a strong bridging ligand that can bind metals in various modes, making this compound and its analogs valuable for constructing metal-organic frameworks (MOFs) and complexes studied for their luminescent properties or potential use in chemical vapor deposition . In pharmaceutical research, pyrazole derivatives are extensively investigated due to their wide spectrum of biological activities. While the specific properties of this amine-substituted analog must be confirmed by the researcher, related pyrazole compounds have demonstrated notable anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities . The 5-aminopyrazole moiety, in particular, is a key precursor in organic synthesis for constructing more complex heterocyclic systems . The bromophenyl substituent enhances the potential of this molecule in supramolecular chemistry, as the bromine atom can participate in halogen bonding, while the amine group acts as both a hydrogen bond donor and acceptor. These features drive molecular self-assembly and influence the solid-state structure, which is crucial for materials science and crystal engineering . This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

1-(4-bromophenyl)pyrazol-4-amine

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2

InChI Key

RXXVJVGEVMIYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)N)Br

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Bromophenyl 1h Pyrazol 4 Amine and Its Derivatives

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of their atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1-(4-Bromophenyl)-1H-pyrazol-4-amine is predicted to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring, the bromophenyl ring, and the amine group.

Pyrazole Ring Protons: The pyrazole ring contains two protons, H-3 and H-5. These would likely appear as two distinct singlets in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts would be influenced by the electronic effects of the neighboring nitrogen atoms and the substituents.

Bromophenyl Ring Protons: The 4-bromophenyl group will show a characteristic AA'BB' splitting pattern due to the symmetrical substitution. This typically manifests as two doublets in the region of δ 7.2 to 7.8 ppm. The protons ortho to the bromine atom (H-2' and H-6') would be expected at a different chemical shift from the protons meta to the bromine atom (H-3' and H-5'), with coupling constants (J) in the range of 8-9 Hz.

Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but it typically appears in the range of δ 3.0 to 5.0 ppm. The signal may also disappear upon D₂O exchange, a common technique to identify labile protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Pyrazole H-3 7.5 - 8.5 Singlet (s) - 1H
Pyrazole H-5 7.5 - 8.5 Singlet (s) - 1H
Bromophenyl H-2', H-6' 7.2 - 7.8 Doublet (d) ~8-9 2H
Bromophenyl H-3', H-5' 7.2 - 7.8 Doublet (d) ~8-9 2H

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are expected to resonate in the range of δ 100 to 150 ppm. The C-4 carbon, bearing the amine group, would be significantly shielded compared to the other two.

Bromophenyl Ring Carbons: The bromophenyl ring has four distinct carbon signals. The carbon atom directly bonded to the bromine (C-4') would appear in the range of δ 115-125 ppm. The carbon attached to the pyrazole nitrogen (C-1') is expected around δ 135-145 ppm. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') would have chemical shifts in the typical aromatic region of δ 120-135 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C-3 130 - 150
Pyrazole C-4 100 - 120
Pyrazole C-5 125 - 145
Bromophenyl C-1' 135 - 145
Bromophenyl C-2', C-6' 120 - 135
Bromophenyl C-3', C-5' 120 - 135

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this molecule, it would primarily confirm the coupling between the ortho and meta protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the bromophenyl ring and the pyrazole ring (e.g., correlation from H-2'/H-6' to C-1 of the pyrazole) and the position of the amine group.

Vibrational Analysis via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. nih.gov

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the C-H stretching of the aromatic rings (pyrazole and bromophenyl) would typically appear just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a medium to strong band around 1580-1650 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and bromophenyl rings are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is anticipated in the 1250-1335 cm⁻¹ range.

C-Br Stretching: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch Primary Amine 3300 - 3500 (two bands)
C-H Stretch Aromatic 3000 - 3100
N-H Bend Primary Amine 1580 - 1650
C=N / C=C Stretch Aromatic Rings 1400 - 1600
C-N Stretch Aromatic Amine 1250 - 1335

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The molecular formula of this compound is C₉H₈BrN₃. Its exact molecular weight would be approximately 237.99 g/mol . A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity, separated by two mass units.

The fragmentation pattern would likely involve the following characteristic losses:

Loss of H₂CN: Cleavage of the pyrazole ring could lead to the loss of a neutral fragment of HCN or related species.

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment at [M-79]⁺ and [M-81]⁺.

Fragmentation of the pyrazole ring: The five-membered ring could undergo complex rearrangements and cleavages, leading to smaller charged fragments.

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

m/z Value Interpretation Notes
~238 / 240 [M]⁺ / [M+2]⁺ Molecular ion peak showing the characteristic 1:1 bromine isotope pattern.
~159 [M - Br]⁺ Loss of the bromine atom.
~157 / 159 [C₆H₄Br]⁺ Bromophenyl cation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related structures allows for a prediction of its likely solid-state features.

For instance, crystal structures of similar bromophenyl-pyrazole derivatives have been determined. researchgate.netresearchgate.net These studies reveal that the pyrazole ring is typically planar. The bromophenyl ring is generally twisted out of the plane of the pyrazole ring, with dihedral angles varying depending on the other substituents and crystal packing forces.

A crystallographic study would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and revealing the molecule's conformation in the solid state.

Table 5: List of Compounds Mentioned

Compound Name
This compound
1-(4-bromophenyl)-3, 5-diethyl-1H-pyrazole
3-(4-bromophenyl)-1H-pyrazole
1-(3-bromophenyl)-1H-1,2,3,4-tetrazole
4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
3-(4-bromophenyl)-5-methyl-1H-pyrazole

Crystalline Packing and Intermolecular Interactions (e.g., C—H⋯π interactions)

In derivatives of 1-(4-Bromophenyl)-1H-pyrazole, C—H⋯π interactions are a notable feature contributing to crystal stability. These interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of an aromatic ring. For example, in the crystal structure of 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, the crystal packing is stabilized by such C—H⋯π interactions, in addition to primary hydrogen bonds. nih.govresearchgate.net Similarly, C—H⋯O interactions can lead to the formation of distinct structural motifs, such as the helical supramolecular chain observed along the b-axis in 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net

Table 1: Intermolecular Interactions in Bromophenyl-Pyrazole Derivatives

Compound Name Dominant Intermolecular Interactions Resulting Supramolecular Motif
3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide N—H⋯S hydrogen bonds, C—H⋯π interactions Chains along the [2 1 0] direction nih.govresearchgate.net
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C—H⋯O interactions (bifurcated) Helical supramolecular chain along the b-axis nih.govresearchgate.net
1-(4-(4-bromophenyl)piperazin-1-yl)-2-chloroethan-1-one C—H⋯O, C—H⋯Cl, C—H⋯π, C—Br⋯Cl halogen bonds Complex 3D network researchgate.net

Conformational Analysis and Dihedral Angles

The molecular conformation of this compound derivatives is characterized by the relative orientations of the pyrazole core and its substituent rings. These orientations are quantified by dihedral angles, which reveal the degree of twist between the planes of the rings. Significant twists are common in this class of compounds. nih.govresearchgate.net

For instance, in 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angles between the central pyrazole ring and the N- and C-bound benzene rings are 13.70 (10)° and 36.48 (10)°, respectively. nih.govresearchgate.net In another derivative, 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide, the pyrazole ring is nearly coplanar with the 4-bromophenyl ring (dihedral angle of 1.68 (6)°) but is significantly inclined with respect to the 4-dimethylaminophenyl ring (85.12 (6)°). nih.govresearchgate.net This significant twist between the two phenyl rings, with a dihedral angle of 86.56 (6)°, indicates a highly non-planar molecular structure. nih.govresearchgate.net

Table 2: Selected Dihedral Angles in Related Pyrazole Derivatives

Compound Name Ring System 1 Ring System 2 Dihedral Angle (°)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.govresearchgate.net Pyrazole Ring N-bound Phenyl Ring 13.70 (10)
Pyrazole Ring C-bound Bromophenyl Ring 36.48 (10)
3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide nih.govresearchgate.net Pyrazole Ring 4-Bromophenyl Ring 1.68 (6)
Pyrazole Ring 4-Dimethylaminophenyl Ring 85.12 (6)
4-Bromophenyl Ring 4-Dimethylaminophenyl Ring 86.56 (6)
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine nih.gov Pyrazole Ring 4-Fluorophenyl Ring 59.3 (2)
Pyrazole Ring Pyridine Ring 25.6 (2)
Pyrazole Ring Nitrophenyl Ring 46.0 (2)

Supramolecular Assembly and Hydrogen Bonding Networks

The pyrazole moiety is an excellent building block for crystal engineering due to its capacity to act as both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp² hybridized nitrogen atom). csic.esnih.gov This dual functionality allows for the formation of diverse and predictable hydrogen-bonded supramolecular assemblies, including dimers, trimers, chains (catemers), and more complex 2D or 3D networks. csic.esnih.govmdpi.com

In the crystal structure of this compound and its derivatives, the amino group (-NH₂) provides an additional strong hydrogen bond donor site. This enables the formation of robust hydrogen bonding networks. For example, in related amino-pyrazole structures, the amino function acts as a donor in multiple intermolecular hydrogen bonds, connecting to nitrogen atoms of adjacent pyridine rings or oxygen atoms of nitro groups, leading to the formation of two-dimensional networks. nih.gov

The nature of the substituents on the pyrazole ring system heavily influences the resulting supramolecular structure. Halogen atoms, for instance, can alter the hydrogen bonding motifs significantly. While chloro- and bromo-substituted pyrazoles can form trimeric supramolecular structures, the fluoro-analogue forms one-dimensional chains, demonstrating the subtle yet critical role of substituents in directing the supramolecular assembly. nih.gov The combination of strong N-H⋯N/O hydrogen bonds and weaker C-H⋯O/N interactions ultimately defines the topology of the crystal structure. imedpub.comnih.gov

Thermal Analysis (e.g., Thermogravimetric Analysis-Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the physicochemical properties of solid materials, including their thermal stability, melting behavior, and decomposition pathways. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two commonly employed, complementary methods. particletechlabs.comiitk.ac.in

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. particletechlabs.com A typical TGA experiment involves heating a small amount of the compound at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge. umich.edu The resulting thermogram plots mass loss versus temperature. For a stable crystalline compound like this compound, the TGA curve would be expected to show a flat baseline until the temperature reaches the point of decomposition. Any mass loss at lower temperatures could indicate the presence of residual solvent or moisture. The onset temperature of significant mass loss provides a quantitative measure of the compound's thermal stability. particletechlabs.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. particletechlabs.com This technique is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. researchgate.net In a DSC thermogram, melting is observed as an endothermic event (a peak indicating heat absorption). The peak temperature corresponds to the melting point of the compound, and the area under the peak is proportional to the enthalpy of fusion. iitk.ac.in For pure crystalline materials, the melting peak is typically sharp. The initial heating cycle in a DSC experiment can also provide information about the sample's thermal history. particletechlabs.com

Together, simultaneous DSC-TGA analysis allows for the clear differentiation between thermal events with and without mass loss. iitk.ac.in For example, a peak in the DSC curve without a corresponding mass loss in the TGA curve confirms a melting or phase transition event, whereas a DSC event accompanied by mass loss indicates decomposition. iitk.ac.in

Elemental Analysis for Purity and Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis serves as a crucial check for purity and provides experimental validation of the compound's molecular formula and stoichiometry. rsc.orgnih.gov

For a newly synthesized batch of this compound (C₉H₈BrN₃), the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on its chemical formula.

Molecular Formula: C₉H₈BrN₃

Molecular Weight: 238.09 g/mol

Theoretical Composition:

Carbon (C): (9 * 12.011 / 238.09) * 100% = 45.40%

Hydrogen (H): (8 * 1.008 / 238.09) * 100% = 3.39%

Nitrogen (N): (3 * 14.007 / 238.09) * 100% = 17.65%

In academic and industrial settings, the purity of a sample is often considered acceptable if the experimental values are within ±0.4% of the theoretical values. cardiff.ac.uk However, it is acknowledged that variations can occur due to instrumental factors and random error, and this guideline is a subject of statistical evaluation. cardiff.ac.uk A successful elemental analysis, where the found percentages closely match the calculated ones, provides strong evidence that the correct compound has been synthesized and is of high purity, free from significant amounts of starting materials or byproducts.

Computational Chemistry and Molecular Modeling Studies of 1 4 Bromophenyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT methods have been successfully employed to study their molecular structure, vibrational frequencies, and nonlinear optical (NLO) properties. nih.gov

Electronic Structure and Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. libretexts.orgunar.ac.idacs.org The energy gap between the HOMO and LUMO provides information about the molecule's excitability and its ability to participate in chemical reactions. unar.ac.idresearchgate.net

For pyrazole derivatives, the HOMO is often located on the pyrazole ring, extending over the nitrogen atoms, while the LUMO can be situated on the phenyl or benzoyl rings, depending on the substituents. unar.ac.id The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attacks. nih.govlibretexts.org

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Pyrazole Derivative

ParameterValue (eV)
HOMO Energy-5.92
LUMO Energy-2.50
Energy Gap (ΔE)3.42

This data is for a related (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative and is illustrative of the types of values obtained for similar compounds. unar.ac.id

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule, including charge distribution and intramolecular interactions. nih.gov In pyrazole derivatives, NBO analysis can reveal the nature of the bonds within the pyrazole ring and between the pyrazole and phenyl rings. nih.gov For instance, the N-N bond in the pyrazole ring typically exhibits a bond length of around 1.37-1.38 Å, as determined by DFT calculations, which is in good agreement with experimental data for similar compounds. nih.gov

Molecular Docking and Receptor Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. amazonaws.comnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target. amazonaws.comnih.gov

For pyrazole derivatives, docking studies have been performed against various protein targets, including kinases and carbonic anhydrases, to evaluate their potential as inhibitors. nih.govnih.gov The binding affinity, often expressed as a binding energy score, indicates the strength of the interaction between the ligand and the receptor. nih.gov Lower binding energies suggest a more stable complex and potentially higher inhibitory activity. nih.gov

Table 2: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Different Protein Targets

CompoundTarget ProteinBinding Energy (kcal/mol)
Pyrazole Derivative 1VEGFR-2-10.09
Pyrazole Derivative 2Aurora A-8.57
Pyrazole Derivative 3CDK2-10.35

These results are for various pyrazole derivatives and are presented to exemplify the data obtained from molecular docking studies. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of a molecule and its interactions with a biological target over time. These simulations can complement molecular docking studies by revealing the stability of the predicted binding poses and the nature of the intermolecular interactions, such as hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the biological activity of new, untested compounds. biointerfaceresearch.com

For pyrazole-based compounds, QSAR studies have been conducted to model their inhibitory activity against specific enzymes. biointerfaceresearch.com These models often use descriptors derived from DFT calculations and can be established using statistical methods like Multiple Linear Regression (MLR). biointerfaceresearch.com The predictive power of a QSAR model is typically assessed through validation techniques. biointerfaceresearch.com

In Silico Prediction of Biological Activity Spectra (e.g., PASS Prediction)

In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of prioritizing compounds for synthesis and further biological testing. zenodo.org One such widely used tool is the Prediction of Activity Spectra for Substances (PASS) program. This software analyzes the structure of a compound to predict its likely biological activities, including therapeutic effects and potential mechanisms of action. zenodo.orggenexplain.com

The PASS algorithm is based on the structure-activity relationships derived from a large training set of known biologically active compounds. researchgate.net For a given molecule, PASS calculates the probability of it being active (Pa) and inactive (Pi) for a wide range of biological activities. zenodo.org These predictions can guide researchers toward the most promising avenues for laboratory investigation. bmc-rm.org

While specific PASS prediction data for 1-(4-Bromophenyl)-1H-pyrazol-4-amine is not publicly available in the referenced literature, the potential biological activities of this compound can be inferred from studies on structurally related pyrazole derivatives. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have shown a multitude of biological effects. researchgate.netnih.gov

Inference from Structurally Related Compounds:

Research on various pyrazole derivatives has revealed a broad range of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.gov The presence of a 4-bromophenyl group on the pyrazole ring is a feature seen in a number of biologically active molecules. For instance, studies on other pyrazole derivatives containing a bromophenyl moiety have highlighted their potential as inhibitors of various enzymes and as having antimicrobial or anticancer activities. nih.govresearchgate.net

The amino group at the 4-position of the pyrazole ring is another key structural feature. Amino-substituted pyrazoles have been investigated for a variety of therapeutic applications, and this functional group can play a crucial role in the molecule's interaction with biological targets.

Given the established biological importance of the pyrazole core and the influence of the bromophenyl and amino substituents, it is plausible to predict that this compound could exhibit one or more of the following activities, which are commonly associated with this class of compounds:

Anti-inflammatory activity: Many pyrazole derivatives are known for their anti-inflammatory effects. nih.gov

Anticancer activity: The pyrazole scaffold is present in numerous compounds investigated for their potential to inhibit cancer cell growth. nih.govtandfonline.com

Antimicrobial activity: Various substituted pyrazoles have demonstrated activity against a range of microbial pathogens. researchgate.net

Kinase inhibition: The pyrazole structure can serve as a scaffold for the design of kinase inhibitors, which are important in cancer therapy and the treatment of inflammatory diseases.

It is important to emphasize that these are predicted activities based on the analysis of structurally similar compounds. Definitive confirmation of the biological activity profile of this compound would require its synthesis and subsequent experimental evaluation. In silico tools like PASS provide a valuable starting point for such investigations by narrowing down the vast field of potential biological effects to a more manageable set of testable hypotheses. nih.gov

Exploration of Reactivity and Mechanistic Chemical Research Involving the 1 4 Bromophenyl 1h Pyrazol 4 Amine Core

Reactions at the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents attached to the carbon atoms. In 1-(4-bromophenyl)-1H-pyrazol-4-amine, the electron-donating amino group at the C4 position and the electron-withdrawing N-aryl group significantly influence its behavior in chemical reactions.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole nucleus is generally susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents. The amino group at C4 is a powerful activating group, directing incoming electrophiles. However, the most reactive position for electrophilic substitution on the pyrazole ring is typically the C5 position when C4 is substituted.

One of the key electrophilic substitution reactions is formylation via the Vilsmeier-Haack reaction. encyclopedia.pubresearchgate.net This reaction introduces a formyl group onto the pyrazole ring, usually at the C5 position in 1,4-disubstituted pyrazoles. For example, various hydrazones can be cyclized and formylated using a mixture of phosphoryl chloride and dimethylformamide (DMF) to yield 4-formylpyrazoles. encyclopedia.pubresearchgate.net This method is a pathway to producing pyrazole-4-carbaldehydes, which are versatile synthetic intermediates. nih.gov

Another important reaction is direct arylation, a palladium-catalyzed C-H activation process. Studies on 4-bromo-1-substituted pyrazoles show that direct arylation occurs selectively at the C5 position. rsc.org The reactivity in these reactions is sensitive to both electronic and steric factors. For instance, 4-bromo-1-phenylpyrazole shows lower reactivity compared to its 1-methyl or 1-benzyl analogs, which may be due to the steric hindrance of the phenyl group and electronic delocalization that reduces the nucleophilicity of the pyrazole ring. rsc.org

Table 1: Examples of Electrophilic Substitution Reactions on Pyrazole Derivatives

Starting Material Reagents Product Reaction Type Yield Reference
4-Bromo-1-methylpyrazole 4-Bromotoluene, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ 5-(4-Methylphenyl)-4-bromo-1-methylpyrazole Direct Arylation 85% rsc.org
4-Bromo-1-benzylpyrazole 4-Bromoacetophenone, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ 5-(4-Acetylphenyl)-4-bromo-1-benzylpyrazole Direct Arylation 81% rsc.org

Nucleophilic Substitution on the Pyrazole Ring

Reactions of the 4-Amino Group

The primary amino group at the C4 position is a key functional handle for derivatization, allowing for the introduction of a wide variety of substituents and the construction of more complex molecules.

Acylation and Alkylation Reactions for Amine Functionalization

The nucleophilic nature of the 4-amino group allows it to readily undergo acylation and alkylation. Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the amine into an amide, which can alter the electronic properties and steric environment of the molecule. For example, pyrazole amines can be acylated to form N-acyl pyrazole derivatives, which are precursors to various biologically active compounds. nih.gov

Alkylation of the amino group can be achieved with alkyl halides. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing alkyl groups. researchgate.net

Condensation Reactions with Carbonyl Compounds (e.g., imine formation)

Primary amines, such as the one in this compound, react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. mdpi.com This reaction typically involves the formation of an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine. mdpi.comlatech.edu

The reaction is often catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. pressbooks.pub These imine derivatives are valuable intermediates for the synthesis of various heterocyclic systems and have been explored for their biological activities. The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has been studied, showing the formation of stable hemiaminals or the corresponding Schiff bases depending on the solvent and substituents. mdpi.com A similar reactivity pattern is expected for this compound.

Table 2: General Scheme for Imine Formation

Reactant 1 Reactant 2 Intermediate Product Reaction Type
This compound Aldehyde (R-CHO) Hemiaminal Imine (Schiff Base) Condensation

Reactivity of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile functional group, primarily serving as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a crucial site for molecular diversification. Brominated pyrazoles are valuable intermediates for reactions like Suzuki, Heck, Stille, Sonogashira, and Negishi couplings. jmcs.org.mx

The Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a powerful tool for creating biaryl structures. For instance, a 4-iodopyrazole (B32481) derivative was successfully coupled with phenylboronic acid to yield a C4-arylated pyrazole. rsc.org A similar transformation is highly feasible for the 4-bromophenyl moiety of the title compound.

The Heck reaction would couple the bromophenyl group with an alkene, while the Sonogashira reaction would introduce an alkyne substituent. Buchwald-Hartwig amination could be used to replace the bromine atom with a different amino group. The efficiency and outcome of these reactions depend on the chosen catalyst system, base, and reaction conditions.

Table 3: Potential Cross-Coupling Reactions for the 4-Bromophenyl Group

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂) Pd catalyst (e.g., Pd(OAc)₂) + Base C-C (Aryl-Aryl)
Heck Alkene (e.g., R-CH=CH₂) Pd catalyst + Base C-C (Aryl-Vinyl)
Sonogashira Terminal alkyne (e.g., R-C≡CH) Pd catalyst + Cu(I) cocatalyst + Base C-C (Aryl-Alkynyl)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom on the phenyl ring of this compound serves as an excellent handle for such transformations, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis due to its mild reaction conditions and the commercial availability of a vast library of boronic acids and their esters. nih.govlibretexts.org This reaction has been successfully applied to pyrazole-containing compounds to generate novel derivatives. mdpi.comrsc.org For instance, the coupling of various aryl and heteroaryl boronic acids with bromo-substituted pyrazoles, facilitated by a palladium catalyst such as Pd(PPh₃)₄, proceeds efficiently to yield the corresponding biaryl structures. mdpi.com The choice of base and solvent is crucial for optimizing the reaction, with combinations like potassium phosphate (B84403) and 1,4-dioxane (B91453) often providing good yields. mdpi.com

Table 1: Examples of Suzuki-Miyaura Reactions with Bromo-Substituted Heterocycles

Entry Aryl/Heteroaryl Boronic Acid Product Yield (%) Reference
1 Phenylboronic acid 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine 60 mdpi.com
2 4-Methoxyphenylboronic acid 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine 75 mdpi.com
3 3-Fluorophenylboronic acid 4,6-dichloro-5-(3'-fluoro-[1,1'-biphenyl]-4-yl)pyrimidine 55 mdpi.com

Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄), and a solvent (e.g., 1,4-dioxane) at elevated temperatures.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnumberanalytics.com This palladium-catalyzed process is a powerful method for the vinylation of aryl halides. organic-chemistry.org Research on 4-iodo-1H-pyrazoles has demonstrated the feasibility of the Heck-Mizoroki reaction to introduce alkenyl groups at the C-4 position of the pyrazole ring. clockss.org The use of a suitable ligand, such as tri(o-tolyl)phosphine or phosphites, is often critical for achieving high yields. clockss.org While specific examples with this compound are not extensively detailed in the provided context, the general reactivity of bromo- and iodo-pyrazoles in Heck reactions suggests its applicability. clockss.orgthieme-connect.de

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize arylalkynes and conjugated enynes under mild conditions. libretexts.orgnih.gov The coupling of bromo-substituted heterocycles, such as 4-bromo-6H-1,2-oxazines, with various terminal alkynes proceeds smoothly in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, typically in the presence of an amine base. researchgate.net This methodology provides a direct route to alkynyl-substituted pyrazole derivatives.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Entry Aryl Bromide Alkyne Catalyst System Product Reference
1 1-bromo-4-iodobenzene Trimethylsilylacetylene Pd(0) catalyst, CuI bis(4-bromophenyl)acetylene wikipedia.org
2 4-bromo-6H-1,2-oxazine Phenylacetylene PdCl₂(PPh₃)₂, CuI 4-phenylethynyl-6H-1,2-oxazine researchgate.net
3 4-bromo-1,3,5-trimethylpyrazole tert-butylacetylene Pd catalyst, CuI 4-(3,3-dimethyl-1-butyn-1-yl)-1,3,5-trimethyl-1H-pyrazole nih.gov

The reaction is typically carried out in a suitable solvent like toluene (B28343) or an amine base such as triethylamine (B128534) at room temperature.

Nucleophilic Aromatic Substitution at the Bromine Site

Nucleophilic aromatic substitution (SNA) offers an alternative pathway to functionalize the aryl ring of this compound. In contrast to electrophilic aromatic substitution, SNA involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

The reactivity of an aryl halide in an SNA reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. libretexts.orglibretexts.org

Mechanistic Biological Investigations of 1 4 Bromophenyl 1h Pyrazol 4 Amine and Its Designed Analogs in Vitro Focus

Anticancer Activity: Molecular Mechanisms of Action (In Vitro)

Derivatives of 1-(4-Bromophenyl)-1H-pyrazol-4-amine have demonstrated significant potential in oncology research. Their anticancer effects are attributed to specific molecular interactions, including the inhibition of key enzymes involved in cell division and the modulation of cellular pathways that control cell growth and survival.

Enzyme Target Inhibition (e.g., Aurora-A kinase, tubulin polymerization)

Aurora-A Kinase Inhibition: Aurora-A kinase is a critical enzyme that regulates various stages of mitosis, and its overexpression is linked to numerous human cancers. nih.govnih.gov The inhibition of Aurora-A kinase has become a significant therapeutic strategy in cancer treatment. nih.gov Pyrazole (B372694) derivatives have been identified as a new class of Aurora-A kinase inhibitors. nih.gov For instance, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and synthesized to act as inhibitors of this enzyme, with the goal of producing a synergistic anticancer effect. nih.gov The mechanism of these inhibitors often involves targeting the ATP-binding site of the kinase, which is common to the Aurora kinase family. nih.gov

Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic process of tubulin polymerization and depolymerization is vital for cell division, making it a key target for anticancer drugs. researchgate.netnih.gov Several pyrazoline derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov These compounds disrupt the dynamic equilibrium of microtubules, which can lead to mitotic arrest and ultimately, cell death. researchgate.net The inhibitory action is often directed at the colchicine binding site of tubulin. researchgate.net For example, certain 2,4-disubstituted thiazole derivatives bearing a 4-(3,4,5-trimethoxyphenyl) moiety have shown potent inhibition of tubulin assembly, with IC50 values superior to the reference drug Combretastatin-A4 (CA-4). researchgate.net

Cellular Pathway Modulation (e.g., antiproliferation in specific cancer cell lines: HCT116, MCF-7, SiHa, PC-3, MDA-MB-231, HepG2)

The antiproliferative activity of this compound analogs has been extensively tested against a panel of human cancer cell lines. These studies reveal a broad spectrum of activity, with varying potency depending on the specific chemical structure of the analog and the genetic makeup of the cancer cell line.

The compound and its derivatives have shown notable efficacy against colon cancer (HCT116), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and other cancer types. srrjournals.comresearchgate.netnih.gov For example, certain pyrazole derivatives exhibited significant cytotoxic activity against HCT-116 and MCF-7 cell lines. nih.govresearchgate.net Specifically, a derivative substituted with a 4-bromophenyl group at the pyrazole ring was found to inhibit the growth of MCF-7 cells with an IC50 value of 5.8 µM. srrjournals.com Similarly, pyrazolic hybrids have demonstrated prominent cytotoxic activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with some analogs showing IC50 values as low as 24.25 µM. nih.gov The antiproliferative effects are often selective, showing higher toxicity towards cancer cells compared to normal cells. researchgate.net

Antiproliferative Activity of Pyrazole Derivatives Against Various Cancer Cell Lines
Compound/Analog TypeCell LineActivity (IC50/GI50)Reference
4-Bromophenyl substituted pyrazoleMCF-7 (Breast)5.8 µM srrjournals.com
Pyrazole-Thiazole HybridHCT116 (Colon)Selective Cytotoxicity researchgate.net
Pyrazolic Hybrid 5aMDA-MB-231 (Breast)24.25 µM nih.gov
Pyrazolic Hybrid 4bMDA-MB-231 (Breast)47.72 µM nih.gov
Sugar-based pyrazole derivativesHepG2 (Liver)Good inhibitory activity srrjournals.com
Pyrazolo[3,4-b]pyridine 9aCDK21.630 µM mdpi.com
Pyrazolo[3,4-b]pyridine 14gCDK20.460 µM mdpi.com

Apoptosis Induction Mechanisms (In Vitro)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through several distinct mechanisms. nih.gov

One primary mechanism involves the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net Elevated levels of intracellular ROS can induce oxidative stress, leading to DNA damage and the activation of apoptotic signaling pathways. nih.govmdpi.com Studies on triple-negative breast cancer cells (MDA-MB-468) have demonstrated that pyrazole derivatives can provoke apoptosis accompanied by a significant increase in ROS levels. nih.gov

Another key mechanism is the activation of caspases, which are proteases that execute the apoptotic process. Specifically, the activation of caspase-3 has been observed in cells treated with pyrazole compounds, indicating the involvement of the caspase-dependent apoptotic pathway. nih.govresearchgate.net Furthermore, these compounds can induce cell cycle arrest, often at the S or G2/M phase, which prevents cancer cells from proliferating and can precede the onset of apoptosis. nih.govnih.gov The modulation of key regulatory proteins such as p53 and the Bcl-2 family (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) also plays a role in the apoptotic effects of these compounds. researchgate.net

Antimicrobial Activity: Mechanistic Insights (In Vitro)

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. In vitro studies have focused on understanding how these compounds inhibit the growth of various bacteria and fungi.

Antibacterial Mechanism Studies (e.g., Gram-positive and Gram-negative bacteria)

Pyrazole derivatives have demonstrated a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. nih.govnih.gov A significant molecular target for these compounds is bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. nih.govnih.gov By inhibiting this enzyme, pyrazole analogs disrupt critical cellular processes, leading to bacterial cell death. nih.gov

N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, for example, have shown potent inhibitory activity against the DNA gyrase of Staphylococcus aureus and Bacillus subtilis, with IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov While many derivatives show strong activity against Gram-positive strains, their efficacy against Gram-negative bacteria can be more variable. nih.gov Other proposed mechanisms of antibacterial action for different pyrazole derivatives include the disruption of the bacterial cell wall and the inhibition of other essential metabolic pathways like protein and nucleic acid synthesis. nih.gov

Antibacterial Activity of Pyrazole Derivatives
Compound/Analog TypeBacterial StrainActivity (MIC/IC50)MechanismReference
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)S. aureusIC50: 0.15 µg/mLDNA Gyrase Inhibition nih.gov
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)B. subtilisIC50: 0.25 µg/mLDNA Gyrase Inhibition nih.gov
4,5-dihydropyrazole derivativeS. aureusMIC: 0.39 µg/mLDNA Gyrase Inhibition researchgate.net
4,5-dihydropyrazole derivativeE. coliMIC: 0.39 µg/mLDNA Gyrase Inhibition researchgate.net
Naphthyl-substituted pyrazole-hydrazone (6)S. aureusMIC: 0.78–1.56 µg/mLCell Wall Disruption nih.gov
Thiazol-4-one/thiophene-bearing pyrazole (7b)MDR PathogensMIC: 0.22-0.25 µg/mLDual DNA Gyrase & DHFR Inhibition acs.org

Antifungal Mechanism Studies

The antifungal potential of pyrazole analogs has been evaluated against a range of plant pathogenic fungi. nih.gov Research into the mechanism of action suggests that these compounds can interfere with the integrity of the fungal cell membrane. For example, a study on the effect of a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative against Gibberella zeae indicated that the compound may disrupt the mycelial cell membrane, thereby inhibiting fungal growth. This mechanism differs from that of some traditional amide fungicides, suggesting a novel mode of action for this class of pyrazole derivatives.

The structure-activity relationship (SAR) analysis of these compounds reveals that specific substitutions on the pyrazole ring are crucial for their antifungal potency. For instance, the presence of an ortho-substituted phenyl group at the 1-position of the pyrazole ring has been associated with good antifungal activity. Some pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have shown significant activity against fungi such as Rhizoctonia solani, with EC50 values as low as 0.37 µg/mL. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis (e.g., CYP121A1 inhibition)

The pyrazole nucleus is a significant scaffold in the development of antitubercular agents nih.govresearchgate.net. Derivatives of pyrazole have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (M.tb) researchgate.net. Studies on various pyrazole derivatives have demonstrated their potential, with some compounds showing minimum inhibitory concentrations (MICs) ranging from 0.28 to 1.69 µM against the H37Rv strain of M. tuberculosis researchgate.net. For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, when screened against the M.tb H37Rv strain, showed significant inhibition nih.gov. Similarly, a series of pyrazole-4-carboxamide derivatives were tested against the M. tuberculosis H37Rv strain, with some compounds showing reasonably effective antitubercular activity when compared to standard drugs like isoniazid and pyrazinamide japsonline.com.

A key target for novel antitubercular drugs is the cytochrome P450 enzyme, CYP121, which is essential for the viability of M. tuberculosis nih.govnih.gov. Azole compounds, including pyrazole derivatives, have been identified as inhibitors of CYP121 nih.gov. The mechanism of action involves the azole nitrogen atom binding to the heme iron in the active site of the enzyme, thereby inhibiting its function nih.govnih.gov. This inhibition disrupts essential biological pathways in the bacterium, leading to its death. Structure-activity relationship (SAR) studies on azole-based compounds have identified key features that enhance binding affinity and inhibitory potency against CYP121 nih.govnih.gov. Mode-of-action studies have confirmed that potent CYP121 inhibitors can inhibit the enzymatic conversion of substrates like cyclodityrosine (cYY) and can reduce the intracellular replication of mycobacteria in macrophages, highlighting CYP121 as a primary target for these compounds nih.gov. While broad studies on pyrazoles exist, specific mechanistic data on this compound's direct inhibition of CYP121 requires more targeted investigation. However, the established role of the pyrazole scaffold as a pharmacologically important active nucleus suggests its potential in this area nih.govmdpi.com.

Table 1: Antitubercular Activity of Selected Pyrazole Analogs

Compound Type Strain Activity Measure Result Reference
2-aroyl- nih.govbenzopyrano[4,3-c]pyrazol-4(1H)-one derivatives M. tuberculosis H37Rv MIC 0.28 - 1.69 µM researchgate.net
Pyrazole-4-carboxamide derivatives M. tuberculosis H37Rv MIC 6.25 - 100 µg/ml japsonline.com
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives M. tuberculosis H37Rv % Inhibition >90% at 6.25 µg/mL nih.gov

Anti-inflammatory Molecular Mechanisms (In Vitro)

Pyrazole derivatives are recognized for their significant anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade and modulate the production of inflammatory mediators nih.govmdpi.comipp.pt.

Enzyme Inhibition (e.g., COX, LOX pathways)

A primary mechanism for the anti-inflammatory action of pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2 ipp.ptnih.gov. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation mdpi.com. Many pyrazole derivatives have been shown to be potent and selective inhibitors of COX-2 over the constitutively expressed COX-1, which is involved in homeostatic functions ipp.ptmdpi.com. This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs nih.gov. For example, new thymol–pyrazole hybrids have been synthesized that display potent in vitro inhibitory activity against COX-2, with some compounds showing potency nearly equal to the selective COX-2 inhibitor celecoxib nih.gov.

In addition to COX inhibition, some pyrazole analogs also target the lipoxygenase (LOX) pathway nih.gov. Lipoxygenases are enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators mdpi.com. Compounds that can dually inhibit both COX-2 and 5-LOX are of particular interest as they can offer a broader spectrum of anti-inflammatory activity nih.govnih.gov. Certain pyrazolo[3,4-d]pyrimidine hybrids have been identified as dual COX-2/5-LOX inhibitors, demonstrating significant inhibition of both enzymes in in vitro assays nih.gov.

Modulation of Inflammatory Mediators

The inhibition of enzymes like COX-2 and LOX directly leads to the modulation of inflammatory mediators. By blocking COX-2, pyrazole derivatives decrease the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), a principal mediator of inflammation ipp.ptmdpi.comnih.gov. In vitro assays have confirmed that pyrazole compounds can significantly inhibit PGE2 production in human whole blood assays ipp.pt.

Furthermore, some pyrazole derivatives have been shown to inhibit the release of nitric oxide (NO), another important inflammatory mediator nih.gov. Overproduction of NO is associated with various inflammatory conditions. Studies on pyrazolo[3,4-d]pyrimidine hybrids have demonstrated their ability to inhibit NO release, adding to their anti-inflammatory profile nih.gov. The modulation of other inflammatory mediators, such as interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α), has also been reported for certain pyrazole derivatives, indicating a broad impact on the inflammatory process nih.gov. For instance, a novel class of 5-amino-1H-pyrazol-4-yl-3-phenylmethanones was found to inhibit the biosynthesis of both Interleukin-1 and Interleukin-6 nih.gov.

Table 2: In Vitro Anti-inflammatory Activity of Selected Pyrazole Analogs

Compound Class Target Measurement Potency (IC₅₀) Reference
Thymol-pyrazole hybrids COX-2 Inhibition 0.043 - 0.068 µM nih.gov
Pyrazolo[3,4-d]pyrimidine hybrid (8e) COX-2 Inhibition 1.837 µM nih.gov
Pyrazolo[3,4-d]pyrimidine hybrid (8e) 5-LOX Inhibition 2.662 µM nih.gov
1,3-diphenyl-1H-pyrazol-4-yl derivatives mPGES-1 Inhibition Micromolar range nih.gov

Antioxidant Mechanisms: Free Radical Scavenging Pathways (In Vitro)

The pyrazole scaffold is present in compounds known for their antioxidant capabilities, such as edaravone, a potent free radical scavenger nih.govmdpi.com. The antioxidant activity of this compound and its analogs is primarily attributed to their ability to neutralize free radicals through various in vitro mechanisms nih.gov.

The primary mechanism of action for pyrazole-based antioxidants is free radical scavenging, which can occur through different pathways, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SPLET) nih.govfrontiersin.org. In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H or C-H bond from which the hydrogen is abstracted; a lower BDE indicates higher antioxidant activity frontiersin.org.

The SPLET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The favorability of these pathways can be influenced by the solvent environment; the SPLET mechanism is often favored in polar solvents, while HAT may be predominant in nonpolar media nih.gov.

In vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate the antioxidant potential of these compounds nih.gov. Studies on functionalized pyrazolone derivatives have shown excellent antiradical potency against the DPPH radical, with some analogs bearing catechol moieties exhibiting IC50 values in the low micromolar range (2.6–7.8 μM) nih.gov. These compounds act as scavengers against various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress mdpi.com. By donating a hydrogen atom or an electron, pyrazole derivatives can interrupt the chain reactions initiated by free radicals, thus preventing oxidative damage to cellular components nih.govmdpi.com.

Other Mechanistic Biological Investigations (In Vitro)

Antileishmanial Mechanisms

Aminopyrazoles have been identified as a highly promising chemical series with potent antileishmanial activity nih.govnih.gov. In vitro studies have been conducted to understand their mechanism of action and the potential for resistance development in Leishmania species nih.govnih.gov.

The precise molecular target of aminopyrazoles in Leishmania is still under investigation. However, studies on related compounds in other trypanosomatids suggest potential targets. For instance, one study identified mitogen-activated protein kinases (MAPK) and cdc2-related kinases (CRK) as possible target proteins for a diaminopyrimidine analog in Leishmania major nih.gov. Another potential mechanism could involve the inhibition of efflux pumps. However, in vitro experiments using specific inhibitors of MDR and MRP efflux pumps (like verapamil and cyclosporine) did not influence the activity of aminopyrazoles, suggesting they may not be substrates for these common resistance-conferring transporters nih.govresearchgate.net.

Resistance selection studies have been performed by exposing Leishmania infantum promastigotes to increasing concentrations of aminopyrazole compounds in vitro nih.govnih.gov. While this process was able to select for parasites with reduced susceptibility, the resistant phenotype proved to be unstable after passage in animal models, suggesting that the underlying mechanisms may involve non-fixed genetic alterations like changes in chromosome copy number (somy) rather than stable gene mutations nih.govnih.gov. Whole-genome sequencing of resistant lines did not identify specific single nucleotide polymorphisms that could be directly linked to the resistance phenotype nih.gov. These findings suggest that the development of stable, high-level resistance to aminopyrazoles in the field might be less likely nih.gov.

Diuretic Action Mechanisms

The diuretic effect of this compound and its analogs is primarily believed to be mediated through the inhibition of carbonic anhydrase enzymes, particularly within the renal tubules. Carbonic anhydrases (CAs) are pivotal in the reabsorption of sodium bicarbonate from the glomerular filtrate. By inhibiting these enzymes, pyrazole derivatives can induce diuresis, an effect that has been explored in various studies investigating compounds with similar structural motifs. unifi.itunifi.itmdpi.com

In the proximal convoluted tubule of the kidney, carbonic anhydrase facilitates the dehydration of carbonic acid (H₂CO₃) to carbon dioxide (CO₂) and water in the tubular lumen, and the reverse reaction within the tubular cells. The reabsorption of sodium ions (Na⁺) is coupled with the secretion of hydrogen ions (H⁺). Inhibition of carbonic anhydrase disrupts this process, leading to a decrease in H⁺ secretion and consequently, a reduction in Na⁺ reabsorption. This results in the retention of Na⁺ and bicarbonate ions (HCO₃⁻) in the tubular fluid. The increased solute concentration in the filtrate osmotically retains water, leading to an increased volume of urine with a higher pH and bicarbonate content.

While direct in vitro studies on the diuretic action of this compound are not extensively documented in publicly available literature, the well-established link between carbonic anhydrase inhibition and diuresis provides a strong theoretical framework for its mechanism of action. The investigation of pyrazole derivatives as carbonic anhydrase inhibitors suggests that their diuretic potential is a direct consequence of this enzymatic inhibition. semanticscholar.orgnih.gov

Carbonic Anhydrase Inhibition Mechanisms

The primary mechanism by which this compound and its analogs are thought to exert their biological effects is through the inhibition of carbonic anhydrase (CA) isoenzymes. nih.govnih.gov These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate. Many pyrazole derivatives have been identified as potent inhibitors of various human carbonic anhydrase (hCA) isoforms, including the physiologically significant hCA I and hCA II. nih.govnih.gov

The inhibitory action of these compounds typically involves the coordination of a functional group to the zinc ion (Zn²⁺) located in the active site of the enzyme. For many pyrazole-based inhibitors, a sulfonamide or a similar zinc-binding group is a common feature. semanticscholar.orgnih.gov While this compound itself does not possess a classical sulfonamide group, the amino group on the pyrazole ring could potentially interact with the zinc ion or with active site residues.

The general mechanism of inhibition for pyrazole-based CA inhibitors involves the displacement of a water molecule or hydroxide ion coordinated to the zinc ion. The inhibitor then binds to the metal center, preventing the binding and subsequent catalysis of the natural substrate, carbon dioxide. The affinity of the inhibitor for the active site is influenced by various structural features, including the nature and substitution pattern of the pyrazole ring and any attached aryl groups.

Research on related pyrazoline-based benzenesulfonamides has demonstrated that the presence of a halogen, such as bromine, on the phenyl ring can contribute favorably to the inhibitory activity. nih.gov For instance, in a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, the compound bearing a bromine substituent was identified as a lead compound due to its potent inhibitory effects on hCA I and hCA II. nih.gov This suggests that the 4-bromophenyl moiety of this compound is likely to play a significant role in its interaction with the carbonic anhydrase active site.

The table below summarizes the in vitro carbonic anhydrase inhibitory activity of some pyrazole and pyrazoline derivatives, illustrating the potency of this class of compounds against hCA I and hCA II.

CompoundTarget IsozymeKi (nM) nih.govIC50 (nM) nih.gov
4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 14)hCA I316.7 ± 9.6402.9
hCA II412.5 ± 115.4458.6
4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 13)hCA I334.2 ± 10.7421.5
hCA II425.6 ± 123.8489.2
Acetazolamide (Reference Compound)hCA I278.8 ± 44.3985.8
hCA II293.4 ± 46.4489.4

Further studies on various pyrazole derivatives have consistently shown their potential as effective carbonic anhydrase inhibitors, with some exhibiting low nanomolar inhibition constants. nih.gov The structure-activity relationship studies within this class of compounds often highlight the importance of the substitution pattern on both the pyrazole and the associated aryl rings for achieving high affinity and selectivity for different CA isozymes. researchgate.netnih.gov

Potential Applications in Advanced Materials Science

Development as Hole Transporting Materials for Optoelectronic Devices

The development of efficient and stable hole transporting materials (HTMs) is crucial for the advancement of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). Arylamine derivatives are commonly used as HTMs. mdpi.com The structure of 1-(4-Bromophenyl)-1H-pyrazol-4-amine, containing an amine group and aromatic systems, suggests its potential in this area.

Research into highly conjugated pyrazole (B372694) derivatives has shown their promise as hole transporting materials. For instance, a complex derivative, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene, was synthesized from a precursor, N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine, through an Ullman coupling reaction. mdpi.com This synthesis demonstrates how the bromophenyl-pyrazole framework can serve as a foundational block for creating larger, highly conjugated molecules suitable for hole transport layers in devices like solar cells. mdpi.com

Effective HTMs require specific characteristics, including high hole mobility and appropriate energy levels to facilitate the injection of holes from the anode. acs.orgmdpi.com The design of HTMs often involves creating star-shaped or polymeric structures to enhance these properties and improve film morphology. acs.orgresearchgate.net The presence of the reactive bromine atom on the phenyl ring of this compound provides a convenient site for further chemical reactions, such as coupling reactions, to build these larger, more complex systems. This adaptability allows for the molecular engineering of materials with tailored electronic properties for optimized device performance. mdpi.comacs.org

Investigation of Non-linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov Pyrazole and pyrazoline derivatives have been a focus of NLO research due to their promising characteristics. researchgate.netresearchgate.net

Theoretical and experimental studies have confirmed that pyrazole derivatives can exhibit significant NLO responses. Density Functional Theory (DFT) calculations are a key tool for predicting these properties. nih.govresearchgate.net For example, a study on the reaction between N-(4-bromophenyl)-C-arylnitrylimine and (E)-3,3,3-trichloro-1-nitroprop-1-ene unexpectedly produced 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, a compound with potential NLO activity. nih.gov This highlights how the 1-(4-bromophenyl)pyrazole scaffold can be part of molecules with interesting optical properties.

The NLO response in these "push-pull" molecules is often governed by intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net In derivatives of this compound, the amine group can act as a donor, while various substituents can be added to act as acceptors, allowing for the fine-tuning of NLO properties. Studies on related pyrazoline derivatives have demonstrated third-order nonlinear susceptibility (χ⁽³⁾) values in the order of 10⁻¹² esu, indicating their potential for use in NLO devices. researchgate.net

Table 1: NLO Properties of Related Pyrazole Derivatives

Compound TypeProperty MeasuredReported ValueReference
Pyrazole-thiophene amidesFirst hyperpolarizability (β)Values calculated via DFT, with compound 9f showing the best response. nih.gov
Pyrazoline derivativeThird-order nonlinear susceptibility (χ⁽³⁾)Order of 10⁻¹² esu researchgate.net
1-Aryl-3-(4-Methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolinesNon-linear refractive index (η2), Non-linear absorption (β), Third-order susceptibility (χ⁽³⁾)Values determined using Z-scan technique, showing potential for photonics. researchgate.net

Integration into Conjugated Polyaromatic Systems for Enhanced Electronic Properties

Integrating pyrazole units into larger conjugated polyaromatic systems is a key strategy for developing materials with enhanced electronic and optical properties. These larger systems benefit from extended π-conjugation, which is desirable for applications in organic electronics.

A prime example is the synthesis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene. This molecule was created using a building block containing the bromophenyl-pyrazole moiety, demonstrating a practical method for incorporating the pyrazole core into an extended, highly conjugated structure. mdpi.com Such extensive conjugation is a critical factor for materials intended for use as hole transporters in photoelectric devices. mdpi.com

Furthermore, the development of conjugated polymers incorporating N-heterocycles is an active area of research. For instance, pyrazinacenes, which are nitrogen-containing heteroacenes, have been successfully polymerized to create novel n-type materials. rsc.org Although not pyrazoles, these studies provide a blueprint for how N-heterocyclic monomers can be linked to form high-molecular-weight polymers with tailored electronic characteristics. The reactive nature of the bromine atom in this compound makes it an ideal candidate for similar polymerization or coupling reactions to create advanced polyaromatic materials.

Exploration in Sensor Development and Chemoresponsive Materials

The pyrazole scaffold is an excellent platform for designing chemosensors due to the ability of its nitrogen atoms to act as coordination sites for metal ions. nih.gov The combination of a pyrazole derivative with other functional groups can lead to highly selective and sensitive sensors for a variety of analytes. nih.gov

Pyrazole-based chemosensors often operate through colorimetric or fluorescent detection mechanisms. nih.gov For example, a pyrene-pyrazole derivative has been developed as a highly selective chemosensor for mercury ions (Hg²⁺) at the nanomolar level. nih.gov Another pyridine-pyrazole based sensor has shown effective and selective recognition of aluminum ions (Al³⁺) through both color changes and fluorescence. nih.gov In these systems, the pyrazole ring is a key component of the binding site, and its interaction with the target ion leads to a measurable change in the photophysical properties of the molecule. nih.gov

The development of these sensors highlights the versatility of the pyrazole core. The this compound structure provides multiple sites for functionalization—the amine group, the pyrazole ring, and the bromophenyl ring—allowing for the creation of tailored receptors for specific analytes. This makes it a valuable building block in the ongoing development of new chemoresponsive materials for environmental monitoring and biological sensing.

Table 2: Examples of Pyrazole-Based Chemosensors

Sensor TypeTarget AnalyteDetection MethodKey FeatureReference
Pyrene-pyrazole rotamerHg²⁺FluorescenceHigh selectivity at nanomolar scale. nih.gov
Pyridine-pyrazole basedAl³⁺Colorimetric and FluorescenceEffective and selective recognition in aqueous solution. nih.gov
Pyrazole derivativeAl³⁺FluorescenceLow limit of detection (4.29 nM) and reversible binding. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene
N-(4-bromophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amine
1-(4-bromophenyl)-3-phenyl-5-nitropyrazole
(E)-3,3,3-trichloro-1-nitroprop-1-ene
N-(4-bromophenyl)-C-arylnitrylimine

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-1H-pyrazol-4-amine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via [3+2] cycloaddition reactions between nitrile imines and alkynes or alkenes. Microwave-assisted methods are employed to enhance reaction efficiency and yield, as demonstrated in the synthesis of structurally related pyrazole derivatives . Optimization involves varying solvents (e.g., polar aprotic solvents like DMF) and catalysts (e.g., triethylamine) to improve regioselectivity. Post-synthesis purification often uses column chromatography with gradients of ethyl acetate/hexane.

Q. How is the structural integrity of this compound confirmed?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL refine crystal structures using intensity data, while ORTEP-III generates thermal ellipsoid plots for visualizing atomic displacement . Complementary techniques include 1H^1H-/13C^{13}C-NMR for verifying substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and reactivity?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., NH2_2 stretching at ~3400 cm1^{-1}) .
  • UV-Vis : Monitors π→π* transitions in the pyrazole ring, with solvent polarity affecting absorption maxima .
  • HPLC : Quantifies purity (≥95% for research-grade material) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence regioselectivity in pyrazole synthesis?

  • Methodology : Polar solvents stabilize charge-separated intermediates, favoring specific regioisomers. For example, DMF enhances nucleophilic attack at the β-position of nitrile imines, leading to this compound as the major product. Computational studies using Molecular Electron Density Theory (MEDT) predict transition-state energies to rationalize experimentally observed regioselectivity .

Q. What computational strategies are used to predict pharmacological targets and reaction pathways for this compound?

  • Methodology :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., cannabinoid receptors) based on pyrazole core affinity .
  • DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for reaction planning .
  • MEDT Analysis : Explores [3+2] cycloaddition pathways, identifying zwitterionic intermediates that dictate product distribution .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anti-inflammatory effects)?

  • Methodology :

  • Dose-Response Studies : Establish EC50_{50} values across cell lines (e.g., MCF-7 for anticancer assays) to clarify potency variations .
  • Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl or modifying the NH2_2 group) to isolate pharmacophoric elements .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, adjusting for variables like assay type (in vitro vs. in vivo) .

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